1-Chloro-7-ethylcyclohepta-1,3,5-triene

Lipophilicity tuning Cross-coupling SAR studies

1-Chloro-7-ethylcyclohepta-1,3,5-triene (CAS 61456-07-3) is a mixed alkyl/chloro-substituted cycloheptatriene (CHT) derivative with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol. Unlike the simpler 7-alkyl-CHT analogs (e.g., 7-ethylcyclohepta-1,3,5-triene, MW 120.19 g/mol ), this compound carries both an ethyl group at C7 and a chlorine substituent at C1 on the seven-membered ring.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
CAS No. 61456-07-3
Cat. No. B14584837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-ethylcyclohepta-1,3,5-triene
CAS61456-07-3
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESCCC1C=CC=CC=C1Cl
InChIInChI=1S/C9H11Cl/c1-2-8-6-4-3-5-7-9(8)10/h3-8H,2H2,1H3
InChIKeyMMZIUBUHLBZNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Chloro-7-ethylcyclohepta-1,3,5-triene (CAS 61456-07-3) Requires Differentiated Sourcing Among Cycloheptatriene Derivatives


1-Chloro-7-ethylcyclohepta-1,3,5-triene (CAS 61456-07-3) is a mixed alkyl/chloro-substituted cycloheptatriene (CHT) derivative with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol . Unlike the simpler 7-alkyl-CHT analogs (e.g., 7-ethylcyclohepta-1,3,5-triene, MW 120.19 g/mol [1]), this compound carries both an ethyl group at C7 and a chlorine substituent at C1 on the seven-membered ring. This dual substitution pattern confers a distinct reactivity profile—combining the ring-fluxionality and diene/ triene character of cycloheptatrienes with the synthetic utility of a vinylic chloride for cross-coupling, nucleophilic substitution, and elimination chemistry. Quantitative differentiation from closest analogs is critical for procurement decisions in medicinal chemistry, materials science, and physical organic chemistry.

Why 7-Ethylcycloheptatriene or 2-Chlorotropone Cannot Substitute for 1-Chloro-7-ethylcyclohepta-1,3,5-triene in Research Workflows


The three closest in-class compounds—7-ethylcyclohepta-1,3,5-triene, 2-chlorotropone, and 7-methylcycloheptatriene—each lack a critical functionality needed for specific synthetic or analytical workflows. 7-Ethylcycloheptatriene carries no halogen, precluding direct participation in Pd-catalyzed cross-couplings (e.g., Suzuki–Miyaura, Buchwald–Hartwig) or dehydrohalogenation-based carbene generation [1]. 2-Chlorotropone contains a carbonyl group that fundamentally alters its electronic character and Diels–Alder regioselectivity, making it unsuitable when a non-carbonyl chlorocycloheptatriene substrate is required [2]. 7-Methylcycloheptatriene, while closely related in structure, exhibits measurably different gas-phase acidity (ΔG⁰_acid = 1520.0 kJ mol⁻¹) and a distinct mass-spectrometric fragmentation pathway compared to the 7-ethyl homolog [3] [4]. Only the target compound simultaneously provides the C1 chlorine handle for further functionalization and the C7 ethyl group that modulates sterics, lipophilicity, and conformational dynamics, making generic substitution scientifically invalid for applications requiring this precise substitution pattern.

Quantitative Evidence Guide: Where 1-Chloro-7-ethylcyclohepta-1,3,5-triene Separates from Its Closest Analogs


C1 Chlorine vs. No Halogen: LogP Modulation and Enabling Cross-Coupling Chemistry

The computed LogP of 1-chloro-7-ethylcyclohepta-1,3,5-triene is 3.26 (Chemsrc) , whereas the non-halogenated parent 7-ethylcyclohepta-1,3,5-triene has an XLogP3-AA value of approximately 3.5 (Chem960) . The introduction of the C1 chlorine lowers predicted lipophilicity by ~0.24 log units, which can be material for chromatographic retention, membrane permeability, and biological partition coefficients. Critically, the C1 chlorine provides a synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki coupling with aryl/heteroaryl boronic acids) that the des-chloro parent cannot participate in at all [1].

Lipophilicity tuning Cross-coupling SAR studies

Gas-Phase Acidity of the 7-Ethyl Parent and Predicted Enhancement by C1 Chlorine

The gas-phase acidity of the des-chloro parent 7-ethylcyclohepta-1,3,5-triene has been experimentally determined as ΔG⁰_acid = 1516.7 kJ mol⁻¹ by FT-ICR mass spectrometry, compared to ΔG⁰_acid = 1520.0 kJ mol⁻¹ for the 7-methyl analog [1]. The electron-withdrawing chlorine substituent at C1 is expected to further stabilize the incipient carbanion, lowering ΔG⁰_acid below 1516.7 kJ mol⁻¹ (class-level inference based on established substituent effect principles for vinylic halogens) [2]. No direct experimental gas-phase acidity data are available for 1-chloro-7-ethylcyclohepta-1,3,5-triene itself at this time.

Carbanion stability Physical organic chemistry Mass spectrometry

Differential Mass-Spectrometric Fragmentation: Ethyl vs. Methyl as a Structural Probe

In a direct head-to-head MIKE spectrometry study, protonated 7-ethylcycloheptatriene exhibited a characteristic high kinetic-energy release (KER, T ≈ 300 meV) ethene loss channel, whereas protonated 7-methylcycloheptatriene did NOT show this fragmentation behavior [1]. This differential pathway confirms that the 7-ethyl substituent is mechanistically coupled to a specific [5+2] cycloreversion-competent bicyclo[3.2.1]oct-2-en-yl cation intermediate that is inaccessible to the 7-methyl analog. In 1-chloro-7-ethylcyclohepta-1,3,5-triene, the presence of chlorine at C1 is expected to further alter the fragmentation manifold by providing additional low-energy pathways (e.g., HCl loss), though this has not been directly reported.

Gas-phase ion chemistry Fragmentation energetics Structural elucidation

Synthetic Accessibility: Ring-Expansion Yield for the Parent 7-Ethyl-CHT Scaffold and the Cost of Chlorination

The parent scaffold 7-ethylcyclohepta-1,3,5-triene is accessible via Zn-carbenoid-mediated ring expansion of benzene in a reported yield of 58% [1]. For 1-chloro-7-ethylcyclohepta-1,3,5-triene, an additional chlorination step is required (e.g., electrophilic chlorination at the C1 vinylic position or dehydrochlorination of a dichloro intermediate) [2]. No optimized yield data for the specific chlorination of 7-ethyl-CHT to produce the target compound have been published. The multi-step nature of the synthesis, compared to the single-step preparation of 7-ethyl-CHT, implies higher procurement cost and potentially lower commercial availability.

Synthetic methodology Ring expansion Reaction yield

Molecular Weight Differentiation and Its Analytical Consequences

The molecular weight of 1-chloro-7-ethylcyclohepta-1,3,5-triene is 154.64 g/mol (exact mass 154.0550 Da) compared to 120.19 g/mol for 7-ethylcyclohepta-1,3,5-triene [1]. The +34.4 Da mass increment is attributable to the chlorine substituent and is accompanied by the characteristic ³⁵Cl/³⁷Cl isotopic doublet (relative abundance ~3:1) in mass spectra. This mass difference allows unambiguous identification of the chlorinated compound in reaction mixtures and enables baseline separation from the des-chloro analog in GC-MS and LC-MS analyses, even without authentic standards of both compounds.

GC-MS LC-MS Purity analysis

Research and Industrial Application Scenarios Where 1-Chloro-7-ethylcyclohepta-1,3,5-triene Is the Fit-for-Purpose Cycloheptatriene Derivative


Substrate for Pd-Catalyzed Cross-Coupling in Medicinal Chemistry Library Synthesis

The C1 chlorine enables Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling to introduce aryl, heteroaryl, or amine diversity onto the cycloheptatriene scaffold for fragment-based drug discovery or scaffold-hopping campaigns [1]. The 7-ethyl group provides steric differentiation from 7-methyl or 7-H analogs, and the computed LogP of 3.26 offers a defined starting point for lipophilic ligand efficiency (LLE) optimization. The des-chloro analog 7-ethyl-CHT cannot participate in these coupling reactions and would require a separate halogenation step, making the pre-chlorinated compound the preferred procurement target.

Precursor to Substituted Tropylium Ions for Materials Chemistry and Cationic Polymerization Initiators

Dehydrochlorination of 1-chloro-7-ethylcyclohepta-1,3,5-triene (via thermolysis or base treatment) is expected to generate 7-ethyl-cycloheptatrienylidene or, upon hydride abstraction, the corresponding substituted tropylium ion [2]. The gas-phase acidity data for the 7-ethyl parent (ΔG⁰_acid = 1516.7 kJ mol⁻¹) indicates that carbanion formation at C7 is energetically feasible [3]. The resulting tropylium salts may serve as photoacid generators, cationic initiators, or components of conductive organic materials.

Mechanistic Probe in Gas-Phase Ion Chemistry and Mass-Spectrometric Structural Studies

The compound's unique combination of a 7-ethyl substituent (which enables high-KER ethene loss as a diagnostic fragmentation channel [4]) and a ³⁵Cl/³⁷Cl isotopic signature makes it an excellent mechanistic probe for studying substituent effects on cycloheptatriene ⇌ norcaradiene valence tautomerism, tropylium ion formation energetics, and gas-phase rearrangement pathways. The 7-methyl analog lacks the characteristic ethene-loss signature, making the ethyl-substituted compound essential for experiments requiring this specific fragmentation readout.

Intermediate in the Total Synthesis of Bicyclo[5.3.0]decane Natural Products

Chlorocycloheptatrienes have been employed as synthons for the construction of bicyclo[5.3.0]decane skeletons found in the aromadendrane family of sesquiterpenes [5]. The C1 chlorine provides a regioselective handle for cyclopropanation or Diels–Alder reactivity, while the 7-ethyl substituent contributes both the required carbon atoms for the natural product skeleton and steric control during cycloaddition. Non-chlorinated cycloheptatrienes lack the activation needed for these transformations, and chlorotropones introduce unwanted carbonyl functionality that would require subsequent reduction.

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